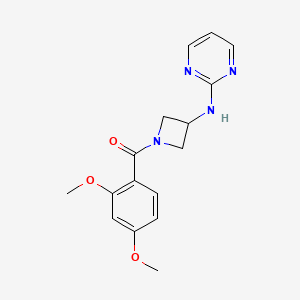

![molecular formula C15H14FNO2S B2701579 2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-25-5](/img/structure/B2701579.png)

2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

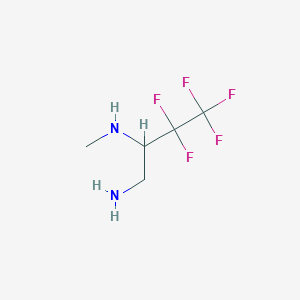

2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, also known as FMA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA is a thioamide derivative of acetaminophen and has been synthesized using various methods.

科学的研究の応用

Modulation of Immune Response to Tumors

A study explored the effects of N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (a related compound) on the immune response to tumors. This compound was found to modify the reactivity of certain lymphoid cell populations affected by tumor growth. It was observed to enhance the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, resulting in increased tumor cell destruction. Additionally, it augmented macrophage inhibitory effects on tumor cell growth in vitro, suggesting potential immunomodulating effects that could be exploited in augmenting the host's immune response to growing tumors (Wang et al., 2004).

Chemical Insights and Molecular Docking

Another study provided quantum chemical insights into the molecular structure and NBO analysis of hydrogen-bonded interactions of a novel antiviral molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The research conducted vibrational analysis using FT-IR and FT-Raman spectra and investigated the antiviral potency of this molecule by docking against SARS-CoV-2 protein. This study revealed the compound's potential as an antiviral agent, especially against COVID-19, showcasing its binding energy with the SARS-CoV-2 protease (Mary et al., 2020).

Synthesis and Application in Carbohydrate Chemistry

Research on the synthesis and application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry was carried out. This work involved designing, synthesizing, and evaluating the Fsec group for protection of hydroxyl groups. The study demonstrated the group's stability under certain conditions and its utility in protecting the unreactive 4-OH in a galactose building block, which was later used in synthesizing 6-aminohexyl galabioside (Spjut et al., 2010).

特性

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2S/c1-19-13-6-4-12(5-7-13)17-15(18)10-20-14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEXXVSLBNDQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2701503.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2701506.png)

![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)

![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)

![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)